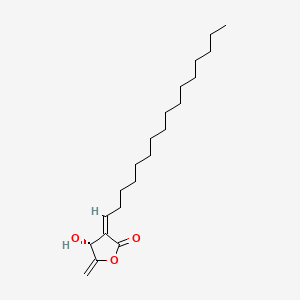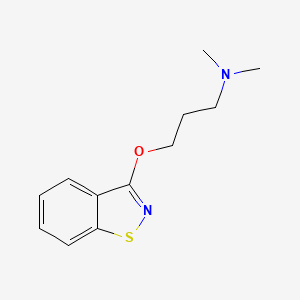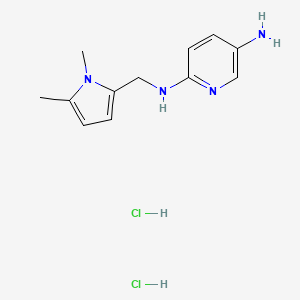
N2-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)pyridine-2,5-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)pyridine-2,5-diamine dihydrochloride is a chemical compound with the molecular formula C12H16N4.2ClH . It is known for its unique structure, which includes a pyrrole ring and a pyridine ring, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)pyridine-2,5-diamine dihydrochloride typically involves the reaction of 2,5-diaminopyridine with 1,5-dimethyl-2-pyrrolecarboxaldehyde . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
N2-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)pyridine-2,5-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, making them valuable in research and industry .
Applications De Recherche Scientifique
N2-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)pyridine-2,5-diamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N2-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)pyridine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N2-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)pyridine-2,5-diamine dihydrochloride include:
2,5-Diaminopyridine: A precursor used in the synthesis of the compound.
1,5-Dimethyl-2-pyrrolecarboxaldehyde: Another precursor used in the synthesis.
Omeprazole: A compound with a similar pyridine ring structure but different biological activity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrrole ring and a pyridine ring, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
94166-65-1 |
|---|---|
Formule moléculaire |
C12H18Cl2N4 |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
2-N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-2,5-diamine;dihydrochloride |
InChI |
InChI=1S/C12H16N4.2ClH/c1-9-3-5-11(16(9)2)8-15-12-6-4-10(13)7-14-12;;/h3-7H,8,13H2,1-2H3,(H,14,15);2*1H |
Clé InChI |
XUZTVIMQPUXBGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C)CNC2=NC=C(C=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



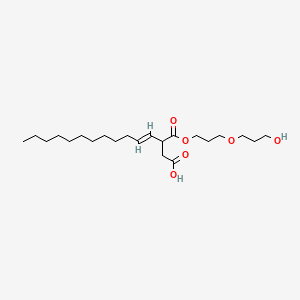
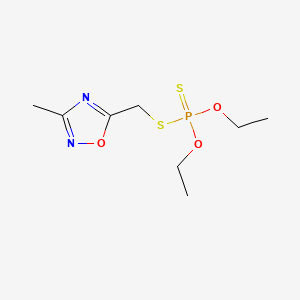
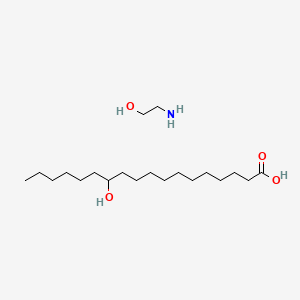
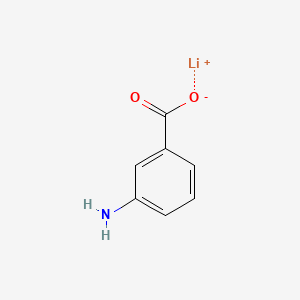
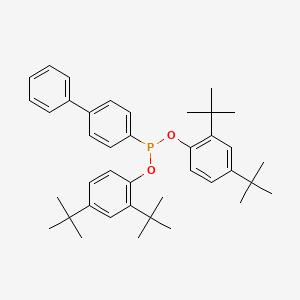

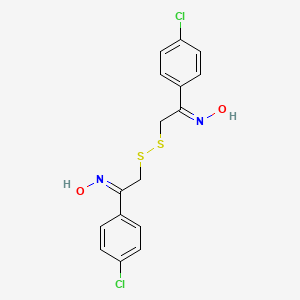
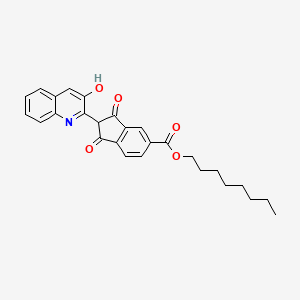

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

